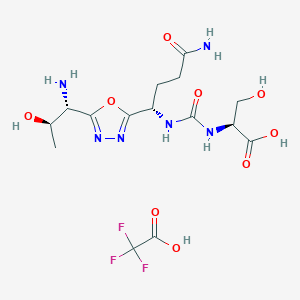

PD-1-IN-17 (Tfa)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PD-1-IN-17 (TFA) is a potent inhibitor of programmed cell death protein 1 (PD-1). It has shown significant efficacy in inhibiting the proliferation of splenocytes, with a 92% inhibition rate at a concentration of 100 nanomolar . This compound is primarily used in scientific research, particularly in the fields of immunology and cancer therapy, due to its ability to modulate immune responses.

Preparation Methods

The synthesis of PD-1-IN-17 (TFA) involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes the formation of a 1,3,4-oxadiazole ring, which is a crucial component of the molecule . The reaction conditions often involve the use of reagents such as hydrazine hydrate, carboxylic acids, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

PD-1-IN-17 (TFA) undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.

Scientific Research Applications

PD-1-IN-17 (TFA) has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of PD-1 and its effects on various biochemical pathways.

Biology: Researchers use this compound to investigate the role of PD-1 in immune cell regulation and its potential as a therapeutic target.

Medicine: PD-1-IN-17 (TFA) is explored for its potential in cancer immunotherapy, where it can enhance the immune system’s ability to target and destroy cancer cells.

Industry: The compound is used in the development of new drugs and therapeutic agents that target the PD-1 pathway

Mechanism of Action

PD-1-IN-17 (TFA) exerts its effects by binding to the PD-1 receptor on the surface of immune cells. This binding prevents the interaction between PD-1 and its ligand, programmed cell death ligand 1 (PD-L1), which is often overexpressed on cancer cells. By blocking this interaction, PD-1-IN-17 (TFA) enhances the immune response against cancer cells, leading to their destruction .

Comparison with Similar Compounds

PD-1-IN-17 (TFA) is unique in its high efficacy and specificity for the PD-1 receptor. Similar compounds include:

BMS-1166: Another PD-1 inhibitor with a different chemical structure but similar inhibitory activity.

LSD1-IN-24: A compound that targets a different pathway but is used in similar research contexts.

IMMH 010 maleate: Another inhibitor with applications in cancer therapy

PD-1-IN-17 (TFA) stands out due to its high potency and the extensive research supporting its use in immunotherapy.

Properties

Molecular Formula |

C15H23F3N6O9 |

|---|---|

Molecular Weight |

488.37 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C13H22N6O7.C2HF3O2/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24;3-2(4,5)1(6)7/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25);(H,6,7)/t5-,6+,7+,9+;/m1./s1 |

InChI Key |

PYCIDBUEUQEHMB-UGQQCFMUSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,4E,6Z)-8-oxo-8-[(2R,7R,9R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid](/img/structure/B10814196.png)

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814208.png)

![3-[(2R,3S,4R,6R)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one](/img/structure/B10814216.png)

![2-Butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814231.png)

![(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10814246.png)

![6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814258.png)

![(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814265.png)

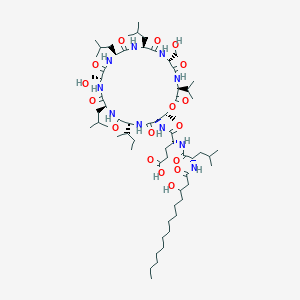

![(4S)-5-[[(6S,9R,15S,21S,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2R)-2-[[(3R)-3-hydroxytetradecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10814284.png)

![N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide;hydrochloride](/img/structure/B10814290.png)